4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising:
- A 1,2,3-triazole core substituted at position 1 with a 2,4-difluorophenyl group.
- A 1,2,4-oxadiazole ring at position 4 of the triazole, linked to a 2H-1,3-benzodioxol-5-yl moiety.
- An amino group (-NH₂) at position 5 of the triazole.
This structure combines electron-deficient (oxadiazole) and electron-rich (benzodioxol) aromatic systems, which may enhance metabolic stability and intermolecular interactions. The 2,4-difluorophenyl substituent introduces steric and electronic effects that influence solubility and target binding .
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N6O3/c18-9-2-3-11(10(19)6-9)25-15(20)14(22-24-25)17-21-16(23-28-17)8-1-4-12-13(5-8)27-7-26-12/h1-6H,7,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNCCCOJZCMXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=C(C=C(C=C5)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Benzodioxole moiety : Known for its pharmacological significance.
- Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Triazole ring : Commonly linked to antifungal activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the oxadiazole : This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Introduction of the benzodioxole : This step may involve nucleophilic substitution reactions.
- Formation of the triazole : Often synthesized via click chemistry methods using azides and alkynes.
Antimicrobial Activity
Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The triazole moiety is particularly effective against fungal infections due to its ability to disrupt cell membrane integrity.
Anticancer Properties
Compounds containing benzodioxole and triazole rings have been investigated for their anticancer activity:
- A study demonstrated that related triazole compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival.
Anti-inflammatory Effects
The oxadiazole ring is known for its anti-inflammatory potential:
- In vitro studies have shown that compounds with this structure can inhibit the production of pro-inflammatory cytokines, suggesting a possible therapeutic application in inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a comparative study on various triazole derivatives, the compound was tested against strains of Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A series of experiments were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the intrinsic pathway involving caspase activation .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Triazole Core
Table 1: Substituent Effects on Key Properties
Notes:
Oxadiazole vs. Other Heterocyclic Systems
Table 2: Heterocyclic Ring Comparisons
Notes:
- 1,2,4-Oxadiazoles are preferred in drug design for their resistance to enzymatic degradation compared to isoxazoles or thiadiazoles .
- Tetrazole-containing analogues (e.g., HANTT) exhibit high thermal stability (decomposition > 260°C) but are tailored for explosive applications rather than therapeutic use .
Research Findings and Implications
Biological Activity: The benzothiazole-containing analogue (Table 1) demonstrated antiproliferative activity, suggesting that electron-withdrawing groups (e.g., nitro) at R1 may enhance cytotoxicity .
Physicochemical Properties :
- The target compound’s calculated logP (~2.5) is lower than chlorophenyl or methoxy-substituted analogues (logP ~3.0–3.5), favoring aqueous solubility .
- Crystallographic data for benzodioxol-containing compounds indicate dense packing due to planar geometry, which may limit bioavailability .
Thermal and Chemical Stability :
- Oxadiazole rings in the target compound resist hydrolysis under acidic conditions (pH > 3), unlike thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
